1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide
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Overview
Description
1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide is a chemical compound with a unique structure that includes a triazolium ring and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide typically involves the reaction of 4-amino-1,2,4-triazole with 3,3-dimethylbutan-2-one in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolium compounds.
Scientific Research Applications
1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with enzymes and proteins, modulating their activity. The bromide ion may also play a role in the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)-1-propanone;bromide
- 1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(4-Amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide is unique due to its specific structural features, such as the presence of a dimethylbutanone moiety and a bromide ion. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(4-amino-1,2,4-triazol-4-ium-1-yl)-3,3-dimethylbutan-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O.BrH/c1-8(2,3)7(13)4-12-6-11(9)5-10-12;/h5-6H,4,9H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDPFMTULWGXLL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=[N+](C=N1)N.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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